molecular formula C26H22ClN5O3 B1192212 5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione

5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione

Cat. No.: B1192212
M. Wt: 487.94
InChI Key: CXZZYJLIYWCICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AVG-233 is an orally available RNA-dependent RNA polymerase inhibitor with antiviral activity. It is primarily used in the study of respiratory syncytial virus infections and has shown efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication . This compound has garnered significant attention due to its potential in treating viral infections that currently lack effective therapeutic options.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AVG-233 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitution, condensation, and cyclization reactions .

Industrial Production Methods

Industrial production of AVG-233 likely involves large-scale organic synthesis techniques, utilizing high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and purity, with extensive quality control measures in place to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

AVG-233 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of AVG-233, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to optimize the compound’s efficacy and safety .

Scientific Research Applications

AVG-233 has a wide range of scientific research applications, including:

Mechanism of Action

AVG-233 exerts its effects by binding to the viral RNA-dependent RNA polymerase, stalling the polymerase in its initiation conformation. This prevents the replication of the viral genome, thereby inhibiting viral replication. The molecular targets of AVG-233 include the core, capping, and connector domains of the viral polymerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AVG-233

AVG-233 is unique in its specific binding to the viral polymerase, exhibiting a discrete docking pose that results in a unique escape pattern. This distinct mechanism of action and high selectivity index make AVG-233 a promising candidate for further development as an antiviral agent .

Properties

Molecular Formula

C26H22ClN5O3

Molecular Weight

487.94

IUPAC Name

5-[(6-chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C26H22ClN5O3/c1-17-25-21(14-24(33)30(17)16-19-6-5-7-22(27)29-19)31(15-18-9-11-20(35-2)12-10-18)32(26(25)34)23-8-3-4-13-28-23/h3-14H,15-16H2,1-2H3

InChI Key

CXZZYJLIYWCICH-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=O)N1CC3=NC(=CC=C3)Cl)N(N(C2=O)C4=CC=CC=N4)CC5=CC=C(C=C5)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AVG233;  AVG 233;  AVG-233

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione
Reactant of Route 2
Reactant of Route 2
5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione
Reactant of Route 3
Reactant of Route 3
5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione
Reactant of Route 4
Reactant of Route 4
5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione
Reactant of Route 5
Reactant of Route 5
5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione
Reactant of Route 6
5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione

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